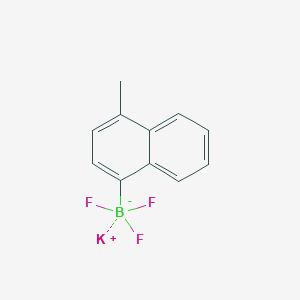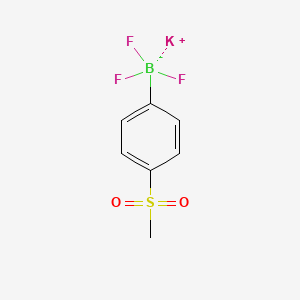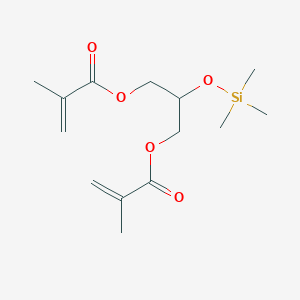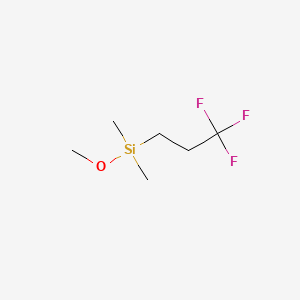
Dimethylmethoxy(3,3,3-trifluoropropyl)silane
Overview
Description
Dimethylmethoxy(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C6H13F3OSi and a molecular weight of 186.25 g/mol. It is a colorless liquid that is sensitive to moisture and requires storage under anhydrous conditions. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylmethoxy(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of (3,3,3-trifluoropropyl)trimethoxysilane with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dimethylmethoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions typically involve the replacement of the methoxy group with other functional groups using appropriate reagents and conditions.
Major Products Formed:
Oxidation Products: Oxidation of the compound can lead to the formation of trifluoropropylsilanol and other related products.
Reduction Products: Reduction reactions can produce trifluoropropylsilane and other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of functionalized silanes depending on the reagents used.
Scientific Research Applications
Dimethylmethoxy(3,3,3-trifluoropropyl)silane is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various silane derivatives and functionalized compounds.
Biology: The compound is employed in the modification of biomolecules and the development of bioactive materials.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and drug delivery systems.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to improve surface properties and enhance material performance.
Mechanism of Action
The mechanism by which dimethylmethoxy(3,3,3-trifluoropropyl)silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a nucleophile, reacting with electrophilic centers to form new chemical bonds. In biological and medical applications, it may interact with biomolecules through covalent bonding or other interactions, leading to the desired biological effects.
Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's action vary depending on the application. For example, in drug delivery systems, the compound may target specific receptors or enzymes to achieve therapeutic effects.
Comparison with Similar Compounds
Trimethoxysilane
Triethoxysilane
Phenyltrimethoxysilane
Vinyltrimethoxysilane
Ethyltriethoxysilane
Properties
IUPAC Name |
methoxy-dimethyl-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3OSi/c1-10-11(2,3)5-4-6(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCLBZGWYJTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626233 | |
| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4852-13-5 | |
| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


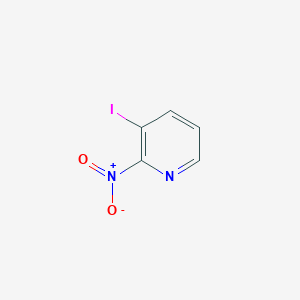
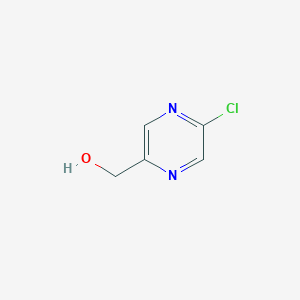
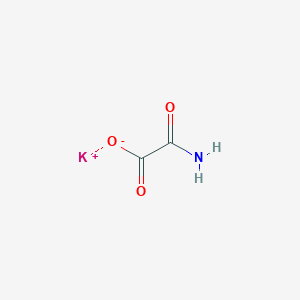
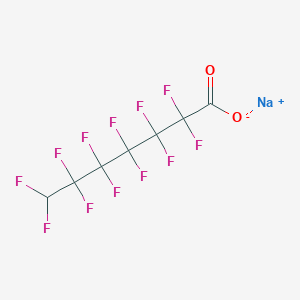
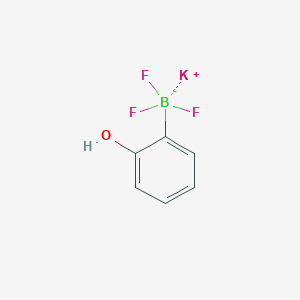
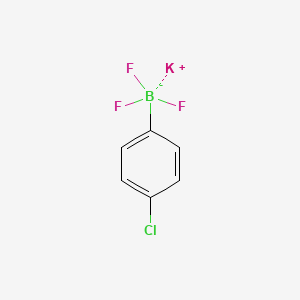
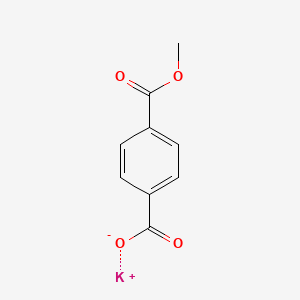
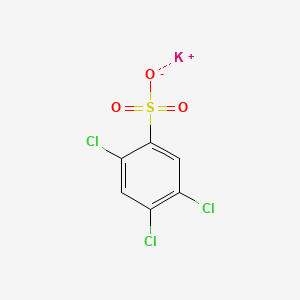
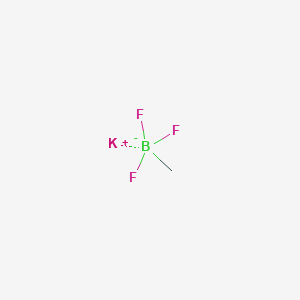

![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
